Perbufylline
Overview
Description
Perbufylline is a small molecule drug with the molecular formula C23H28FN5O3 . It was initially developed by Siegfried Holding AG and is known for its role as a 5-HT2 receptor antagonist and α-adrenergic receptor antagonist . This compound has been explored for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases .
Preparation Methods
The synthesis of Perbufylline involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the purine core: This involves the cyclization of appropriate precursors to form the purine ring system.
Introduction of the piperidine moiety: This step involves the attachment of a piperidine ring to the purine core through a series of substitution reactions.
Addition of the fluorobenzoyl group:
Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions for yield and purity, and ensuring compliance with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Perbufylline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with different functional groups .
Scientific Research Applications
Perbufylline has been studied for various scientific research applications, including:
Chemistry: It has been used as a model compound to study the effects of structural modifications on receptor binding and activity.
Biology: Research has focused on its interactions with serotonin and adrenergic receptors, providing insights into neurotransmitter signaling pathways.
Mechanism of Action
Perbufylline exerts its effects primarily through its action as a 5-HT2 receptor antagonist and α-adrenergic receptor antagonist . By blocking these receptors, this compound can modulate neurotransmitter signaling, leading to various physiological effects. The molecular targets include serotonin receptors and adrenergic receptors, which play key roles in cardiovascular function and neurotransmission .
Comparison with Similar Compounds
Perbufylline can be compared with other similar compounds, such as:
Pentoxifylline: Both compounds are methylxanthine derivatives, but Pentoxifylline is primarily used to treat intermittent claudication and has different pharmacological properties.
Theophylline: This compound is also a methylxanthine derivative but is mainly used as a bronchodilator for treating asthma and chronic obstructive pulmonary disease.
This compound’s uniqueness lies in its dual action as a 5-HT2 receptor antagonist and α-adrenergic receptor antagonist , which distinguishes it from other methylxanthine derivatives .
Properties
IUPAC Name |
7-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN5O3/c1-26-21-19(22(31)27(2)23(26)32)29(15-25-21)12-4-3-11-28-13-9-17(10-14-28)20(30)16-5-7-18(24)8-6-16/h5-8,15,17H,3-4,9-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUELBIYEEYFIQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149229 | |
Record name | Perbufylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110390-84-6 | |
Record name | Perbufylline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110390846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perbufylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERBUFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M69H5TDQ1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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